2,2'-Dithiodibenzoyl chloride
Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: is a phospholipid, a lipid component in cell membranesThis compound plays a crucial role in the structural integrity and functionality of biological membranes .
Mechanism of Action
Target of Action
It is known to be an important intermediate in organic synthesis, used to prepare compounds containing disulfide bonds .
Mode of Action
2,2’-Dithiodibenzoyl chloride can react with amines to form 2,2’-dithiodibenzamides . This reaction is likely due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride moiety, which can be attacked by nucleophilic amines to form amides.
Biochemical Pathways
The compound can be used to synthesize other compounds containing disulfide bonds , which are often involved in various biochemical processes.
Biochemical Analysis
Biochemical Properties
2,2’-Dithiodibenzoyl chloride plays a significant role in biochemical reactions. It is used as an intermediate in the synthesis of a variety of compounds, including those with disulfide bonds . For instance, it can react with amines to produce 2,2’-dithiodibenzamide . The disulfide bond in these compounds can be critical for the function of certain enzymes and proteins.
Molecular Mechanism
The molecular mechanism of action of 2,2’-Dithiodibenzoyl chloride involves its reactivity with amines to form amides with disulfide bonds . These disulfide bonds can influence the structure and function of biomolecules, potentially affecting enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the reaction of CDP-ethanolamine with diacylglycerol. This reaction typically occurs under mild conditions and involves the formation of a phosphodiester bond .
Industrial Production Methods: The industrial production of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine involves the extraction and purification of the compound from natural sources, such as egg yolk or soybeans. The process includes solvent extraction, chromatographic purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phospholipid species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chloroform and methanol are used in substitution reactions.
Major Products Formed:
Oxidation: Phosphatidic acid derivatives.
Reduction: Reduced phospholipid species.
Substitution: Various phosphatidylethanolamine derivatives.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine has numerous scientific research applications, including:
Comparison with Similar Compounds
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
Comparison: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition (palmitic acid), which influences its melting temperature and membrane properties. Compared to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, which contains oleic acid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine has a higher melting point and forms more rigid membranes. This rigidity is advantageous in certain applications, such as drug delivery systems, where stability is crucial .
Properties
IUPAC Name |
2-[(2-carbonochloridoylphenyl)disulfanyl]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFZYLCRXIWFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)SSC2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173270 | |
Record name | 2,2'-Dithiodibenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19602-82-5 | |
Record name | 2,2′-Dithiodibenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19602-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dithiodibenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019602825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dithiodibenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dithiodibenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-Dithiodibenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTG6BZ2BVV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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